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Cat. No.: B8087836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Loratadine is a widely used second-generation antihistamine for the relief of allergy symptoms.

As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and

high permeability.[1][2][3][4][5] The low solubility makes the in vitro dissolution rate a critical

quality attribute for loratadine tablets, as it can be the rate-limiting step for drug absorption and

bioavailability.[5] Therefore, robust and reproducible in vitro dissolution testing is essential for

routine quality control, formulation development, and ensuring bioequivalence of generic

products.

This application note provides detailed protocols for the in vitro dissolution testing of

immediate-release loratadine tablets, drawing from pharmacopeial methods and scientific

literature.

Data Summary
The following tables summarize the key parameters for the in vitro dissolution testing of

loratadine tablets as described in various sources.

Table 1: Dissolution Parameters for Loratadine Immediate-Release Tablets
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Parameter USP Monograph
Scientific Literature
Examples

Apparatus
USP Apparatus 2 (Paddle)[6]

[7]

USP Apparatus 2 (Paddle)[6]

[8][9][10]

Dissolution Medium 0.1 N Hydrochloric Acid[6][7]

0.1 N HCl[6][8][11], Acetate

Buffer (pH 4.5)[6], Phosphate

Buffer (pH 6.8)[9][10]

Volume of Medium 900 mL[6][7] 900 mL[6][8][9][10][11]

Temperature 37 ± 0.5 °C[6] 37 ± 0.5 °C[6][9][10][11]

Paddle Speed 50 rpm[6][7]
50 rpm[6][9][10], 75 rpm[11],

100 rpm[8]

Sampling Times 60 minutes[7]
10, 15, 30, 45, 60 minutes[9]

[10]

Acceptance Criteria

Not less than 80% (Q) of the

labeled amount dissolved in 60

minutes.[7]

For rapid dissolution, at least

85% dissolved within 15

minutes in 0.1 N HCl.[6]

Table 2: Analytical Methods for Quantification of Dissolved Loratadine

Analytical Method Wavelength/Mobile Phase Reference

UV Spectrophotometry 280 nm in 0.1 N HCl [6][7]

UV Spectrophotometry 247.5 nm in 0.1 N HCl [8]

HPLC-UV Acetonitrile and Buffer (50:50) [12]

Experimental Workflow Diagram
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Caption: Experimental workflow for in vitro dissolution testing of Loratadine tablets.
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Detailed Experimental Protocols
Protocol 1: USP Method for Immediate-Release
Loratadine Tablets
This protocol is based on the United States Pharmacopeia (USP) monograph for Loratadine

Tablets.[7]

1. Materials and Apparatus

Dissolution Apparatus: USP Apparatus 2 (Paddle)

Reagents: Hydrochloric acid (HCl), USP Loratadine Reference Standard (RS), purified water.

Equipment: UV-Vis Spectrophotometer, volumetric flasks, pipettes, 0.45 µm syringe filters.

2. Preparation of Solutions

Dissolution Medium (0.1 N HCl): Carefully add 8.5 mL of concentrated HCl to a 1000 mL

volumetric flask containing approximately 500 mL of purified water. Mix and dilute to volume

with purified water.

Standard Solution: Prepare a standard solution of USP Loratadine RS in the dissolution

medium to a known concentration similar to that expected in the sample solutions.

3. Dissolution Test Procedure

Set up the dissolution apparatus. The water bath should be maintained at 37 ± 0.5 °C.

Add 900 mL of the 0.1 N HCl dissolution medium to each vessel and allow the medium to

equilibrate to the bath temperature.

Place one loratadine tablet in each vessel.

Immediately start the rotation of the paddles at 50 rpm.

At 60 minutes, withdraw a sample from each vessel from a zone midway between the

surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from
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the vessel wall.

Filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters of the

filtrate.

4. Sample Analysis (UV Spectrophotometry)

If necessary, dilute the filtered samples with the dissolution medium to a suitable

concentration for UV analysis.

Measure the absorbance of the sample solutions and the standard solution at the

wavelength of maximum absorbance, approximately 280 nm, using the dissolution medium

as a blank.[7]

Calculate the percentage of the labeled amount of loratadine dissolved using the following

equation:

% Dissolved = (Abs_sample / Abs_standard) * (Conc_standard / Label_claim) * Vol_medium

* 100

Where:

Abs_sample is the absorbance of the sample solution.

Abs_standard is the absorbance of the standard solution.

Conc_standard is the concentration of the standard solution (e.g., in mg/mL).

Label_claim is the labeled amount of loratadine per tablet (e.g., in mg).

Vol_medium is the volume of the dissolution medium (900 mL).

5. Acceptance Criteria

Not less than 80% (Q) of the labeled amount of loratadine is dissolved in 60 minutes.[7]

Protocol 2: Dissolution Profile in Alternative Media (pH
4.5 Acetate Buffer)
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This protocol is useful for investigating the dissolution behavior of loratadine in a medium that

simulates the upper intestinal pH.[6]

1. Materials and Apparatus

As listed in Protocol 1, with the addition of sodium acetate and acetic acid.

2. Preparation of Solutions

Dissolution Medium (Acetate Buffer, pH 4.5): Prepare a buffer solution of pH 4.5 using

sodium acetate and acetic acid in purified water.

Standard Solution: Prepare a standard solution of USP Loratadine RS in the acetate buffer to

a known concentration.

3. Dissolution Test Procedure

Follow steps 1-3 from Protocol 1, using the acetate buffer (pH 4.5) as the dissolution

medium.

Set the paddle speed to 50 rpm.[6]

Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace

the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples as described in Protocol 1.

4. Sample Analysis

Analyze the samples using UV spectrophotometry or a validated HPLC method as described

in Protocol 1.

5. Data Analysis

Calculate the cumulative percentage of drug dissolved at each time point, correcting for the

replaced volume.

Plot the percentage of drug dissolved versus time to generate a dissolution profile.
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Conclusion
The in vitro dissolution testing of loratadine tablets is a critical component of quality

assessment. The standard USP method provides a robust quality control procedure. However,

for a more comprehensive understanding of the in vivo performance, especially for formulation

development and bioequivalence studies, generating dissolution profiles in alternative media

that simulate different physiological conditions of the gastrointestinal tract is highly

recommended. The choice of analytical method, either UV spectrophotometry or HPLC, should

be validated for accuracy, precision, and linearity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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